molecular formula C21H22N4O4S B2515901 2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887222-73-3

2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2515901
CAS No.: 887222-73-3
M. Wt: 426.49
InChI Key: SDFXNKMAMMIRHZ-UHFFFAOYSA-N
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Description

2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22N4O4S and its molecular weight is 426.49. The purity is usually 95%.
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Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene derivatives, like the furan moiety in the compound of interest, are crucial in drug design due to their presence in bioactive molecules. These heterocycles are incorporated into purine and pyrimidine nucleobases, nucleosides, and their analogues, exhibiting a wide range of biological activities. Structural modifications, including bioisosteric replacement with heteroaryl substituents, have been studied for their impacts on antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This highlights the versatility and potential of such compounds in developing treatments for various diseases (Ostrowski, 2022).

Triazole Derivatives and Their Biological Features

1,2,4-Triazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anti-inflammatory properties. The compound , featuring a triazole ring, aligns with this class's potential in scientific research aimed at discovering new therapeutics. These compounds' synthesis and functionalization offer a broad spectrum of chemical diversity, enabling targeted biological activities (Ohloblina, 2022).

Properties

IUPAC Name

2-(furan-2-yl)-5-[(4-hydroxypiperidin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4S/c1-28-15-5-2-4-13(12-15)17(24-9-7-14(26)8-10-24)18-20(27)25-21(30-18)22-19(23-25)16-6-3-11-29-16/h2-6,11-12,14,17,26-27H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFXNKMAMMIRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C2=C(N3C(=NC(=N3)C4=CC=CO4)S2)O)N5CCC(CC5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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